molecular formula C6H11O7- B1234356 D-galactonate

D-galactonate

Cat. No. B1234356
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-MGCNEYSASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-galactonate is a galactonate compound having D-configuration. It has a role as a human metabolite. It is a conjugate base of a D-galactonic acid. It is an enantiomer of a L-galactonate.

Scientific Research Applications

  • Regulation in Escherichia coli : D-galactonate is a key component in the metabolism of Escherichia coli. The regulation of its metabolism, controlled by the transcriptional repressor DgoR, is crucial for the interaction of bacteria with their hosts. This regulation is significant for understanding bacterial colonization in the mammalian gut (Singh et al., 2018).

  • Catabolism in Mycobacteria : In nonpathogenic mycobacteria, D-galactonate is catabolized into pyruvate and glyceraldehyde-3-phosphate. This catabolic pathway is essential for understanding the metabolic processes in mycobacteria (Szumiło, 1981).

  • Bioconversions using Filamentous Fungi : D-galactonate can be converted into L-galactonic acid using genetically modified filamentous fungi. This conversion is significant for biotechnological applications, especially in the context of using pectin-rich biomass (Kuivanen et al., 2012).

  • Structural and Functional Analysis of DgoR : Detailed analysis of the DgoR protein in E. coli provides insights into how D-galactonate influences transcriptional regulation. This understanding is vital for comprehending the metabolic pathways in bacteria (Lin et al., 2020).

  • Urinary Determination in Humans : The determination of D-galactonate in human urine, using stable isotope dilution and gas chromatography-mass spectrometry, is essential for clinical diagnostics and understanding metabolic disorders (Schadewaldt et al., 2004).

  • Fungal D-Galacturonate Pathway : The fungal pathway for the catabolism of D-galacturonate, which is different from the bacterial path, has been explored in fungi like Hypocrea jecorina. This research is crucial for understanding the unique metabolic pathways in fungi (Hilditch et al., 2007).

properties

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-M

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-galactonate
Reactant of Route 2
D-galactonate
Reactant of Route 3
D-galactonate
Reactant of Route 4
D-galactonate
Reactant of Route 5
D-galactonate
Reactant of Route 6
Reactant of Route 6
D-galactonate

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